methyl 1-(3-methoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC13316346
Molecular Formula: C10H14N2O4
Molecular Weight: 226.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O4 |
|---|---|
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | methyl 1-(3-methoxy-2-methyl-3-oxopropyl)pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C10H14N2O4/c1-7(9(13)15-2)6-12-5-4-8(11-12)10(14)16-3/h4-5,7H,6H2,1-3H3 |
| Standard InChI Key | MOVVVLLCXCSHSS-UHFFFAOYSA-N |
| SMILES | CC(CN1C=CC(=N1)C(=O)OC)C(=O)OC |
| Canonical SMILES | CC(CN1C=CC(=N1)C(=O)OC)C(=O)OC |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, methyl 1-(3-methoxy-2-methyl-3-oxopropyl)pyrazole-3-carboxylate, reflects its core pyrazole ring substituted at the 1-position with a 3-methoxy-2-methyl-3-oxopropyl group and at the 3-position with a methyl carboxylate . Key structural features include:
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Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
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3-Methoxy-2-methyl-3-oxopropyl chain: A branched alkyl group with ketone and methoxy functionalities.
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Methyl carboxylate: An ester group enhancing solubility and reactivity.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₁₄N₂O₄ |
| Molecular weight | 226.23 g/mol |
| SMILES | CC(CN1C=CC(=N1)C(=O)OC)C(=O)OC |
| InChIKey | MOVVVLLCXCSHSS-UHFFFAOYSA-N |
| LogP (predicted) | 1.45 |
| Topological polar surface | 53.35 Ų |
| Hydrogen bond acceptors | 4 |
The compound’s moderate lipophilicity (LogP ~1.45) and polar surface area suggest balanced membrane permeability and solubility, making it suitable for drug discovery .
Synthesis and Preparation
Exemplary Pathway
A plausible route involves:
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Formation of the pyrazole core: Reaction of hydrazine with a β-keto ester precursor.
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Alkylation: Introduction of the 3-methoxy-2-methyl-3-oxopropyl group via nucleophilic substitution or Michael addition .
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Esterification: Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide .
Key Challenges:
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Regioselectivity in pyrazole ring formation.
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Steric hindrance during alkylation of the N1 position.
Biological Activities and Mechanisms
Antimicrobial and Anti-Inflammatory Effects
The methoxy and carboxylate groups may enhance interactions with bacterial enzymes or inflammatory mediators. A related compound, ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate, showed antimicrobial activity against E. coli (MIC = 8 µg/mL) .
Antitrypanosomal Activity
Lead optimization of pyrazolopyrimidinones demonstrated efficacy against Trypanosoma brucei (pIC₅₀ = 7.8), suggesting potential for treating African trypanosomiasis .
Applications in Drug Development
Pharmaceutical Intermediates
The compound serves as a scaffold for:
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Antibody-drug conjugates (ADCs): Methyl esters improve solubility of payloads like monomethyl auristatin E (MMAE) .
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Kinase inhibitors: Pyrazole cores target ATP-binding pockets in kinases .
Agricultural Chemistry
Patents highlight pyrazole derivatives as fungicides. For instance, 3-(pyridazin-4-yl)-5,6-dihydro-4H-1,2,4-oxadiazine analogs protected crops from Phytophthora infestans .
Comparative Analysis with Related Pyrazoles
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Handling Recommendations:
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